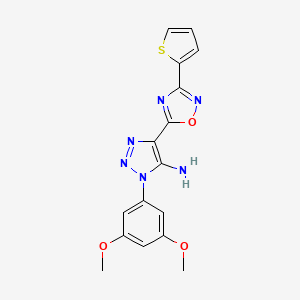

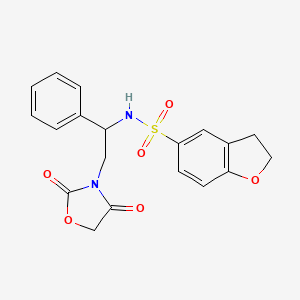

![molecular formula C20H12F4O2 B2705302 2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate CAS No. 477857-17-3](/img/structure/B2705302.png)

2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a biphenyl group (two connected phenyl rings), a trifluoromethyl group (-CF3), and a benzenecarboxylate group (a benzene ring connected to a carboxylate -COO- group). The “2-Fluoro” and “4-yl” parts suggest that the molecule has a fluorine atom on the second carbon of the biphenyl group and the benzenecarboxylate is connected to the fourth carbon .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Generally, compounds with a carboxylate group can undergo reactions like esterification and amidation. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For similar compounds, properties like melting point, boiling point, density, and refractive index have been reported .科学的研究の応用

Selective Sensing of Metal Ions

2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate derivatives have been explored for their potential in selective sensing applications. For instance, water-soluble fluorophores derived from similar compounds have shown selective fluorescent quenching by Cu(2+) ions via a static quenching mechanism. The addition of surfactants like Triton X-100 can enhance the quantum efficiency of these fluorophores and improve the detection limit for Cu(2+) ions, suggesting applications in environmental monitoring and analytical chemistry (Sakan Sirilaksanapong et al., 2012).

Advanced Material Synthesis

Compounds containing the 2-fluoro[1,1'-biphenyl]-4-yl moiety have been used in the synthesis of novel arylene ether polymers. These polymers are synthesized using Suzuki-coupling reactions and exhibit high glass-transition temperatures, outstanding thermal stability, and solubility in a wide range of organic solvents. Such characteristics make these polymers suitable for applications in optoelectronics and as materials with high thermal resistance (Wen-Yao Huang et al., 2007).

Domino Reactions in Organic Synthesis

The reactivity of compounds with 2-fluoro and 3-trifluoromethyl groups has been utilized in domino reactions. These reactions involve nucleophilic substitution followed by [1,3]- and [1,5]-benzyl group migrations under mild conditions. Such processes are valuable in organic synthesis for constructing complex molecules efficiently, demonstrating the utility of fluoro-organic compounds in synthetic methodologies (K. Burger et al., 2001).

Fluorination Techniques in Medicinal Chemistry

Fluorination is a key modification in medicinal chemistry due to the unique influence of fluorine atoms on the biological activity and physicochemical properties of molecules. Techniques that enable site-selective fluorination, such as those using fluoro[1,1'-biphenyl]-4-yl derivatives, are crucial for the development of new pharmaceuticals and agrochemicals. Such methodologies provide tools for the precise incorporation of fluorine atoms into organic molecules, potentially leading to new therapeutic agents (Xisheng Wang et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets have been provided, which include information on potential hazards, safe handling practices, and emergency procedures .

特性

IUPAC Name |

(3-fluoro-4-phenylphenyl) 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4O2/c21-18-12-16(9-10-17(18)13-5-2-1-3-6-13)26-19(25)14-7-4-8-15(11-14)20(22,23)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLUJEQOOUIHLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)

![(E)-ethyl 1-cyclohexyl-2-(nicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2705223.png)

![2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2705225.png)

![2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2705229.png)

![1-(2-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2705230.png)

![Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate](/img/structure/B2705238.png)

![N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2705241.png)